molecular formula C22H24FN3O2 B2647958 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1207007-74-6

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Número de catálogo B2647958
Número CAS: 1207007-74-6
Peso molecular: 381.451
Clave InChI: ZSPMMXOJXKAQEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide, commonly known as BIA-10-2474, is a small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

BIA-10-2474 binds irreversibly to FAAH, causing a long-lasting inhibition of the enzyme. This leads to an increase in the levels of endocannabinoids in the body, which activate the cannabinoid receptors CB1 and CB2. The activation of these receptors results in the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
BIA-10-2474 has been shown to have potent analgesic effects in animal models. It has also been shown to reduce inflammation and improve cognitive function. However, the exact biochemical and physiological effects of BIA-10-2474 are still being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of BIA-10-2474 is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. However, the irreversible nature of its binding to FAAH can also be a limitation, as it can lead to long-lasting effects that may be difficult to reverse.

Direcciones Futuras

There are several potential future directions for research on BIA-10-2474. One area of interest is the development of new painkillers based on the structure of BIA-10-2474. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of BIA-10-2474 and its potential therapeutic applications.

Métodos De Síntesis

BIA-10-2474 was first synthesized by the French pharmaceutical company, Biotrial, in 2014. The synthesis method involves the reaction of 1H-benzo[d]imidazole-2-carboxylic acid with cyclohexylmethylamine, followed by the reaction with 4-fluorophenol and chloroacetyl chloride. The resulting compound is then purified using column chromatography to obtain BIA-10-2474.

Aplicaciones Científicas De Investigación

BIA-10-2474 has been primarily studied for its potential use as a painkiller. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that modulate pain, inflammation, and other physiological processes. By inhibiting FAAH, BIA-10-2474 increases the levels of endocannabinoids in the body, leading to pain relief.

Propiedades

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-17-9-11-18(12-10-17)28-14-21(27)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)26-22/h1-4,9-12,15-16H,5-8,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMMXOJXKAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.